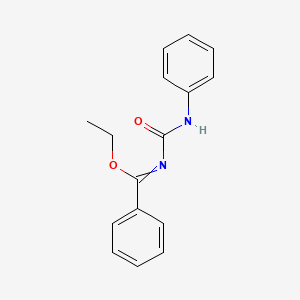![molecular formula C24H22 B14560229 1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene CAS No. 62253-79-6](/img/structure/B14560229.png)
1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is an organic compound with a complex structure that includes a phenylene group substituted with dimethyl and ethene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with appropriate aldehydes or ketones under controlled conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the ethene groups to ethane groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts for Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethane derivatives .
Scientific Research Applications
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,4-phenylenediamine: A precursor used in the synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene.
1,4-Dimethylbenzene: Shares a similar aromatic structure but lacks the ethene groups.
4,4’-Isopropylidenebisphenol: Another aromatic compound with different substituents.
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
62253-79-6 |
|---|---|
Molecular Formula |
C24H22 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1,4-dimethyl-2,5-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C24H22/c1-19-17-24(16-14-22-11-7-4-8-12-22)20(2)18-23(19)15-13-21-9-5-3-6-10-21/h3-18H,1-2H3 |
InChI Key |
DLCSQWPISJODNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=CC2=CC=CC=C2)C)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,1',1'',1''',1'''',1''''',1'''''',1'''''''-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene](/img/structure/B14560217.png)
![3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14560221.png)

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanyl-1-phenylethyl]sulfanylacetate](/img/structure/B14560234.png)
![10-Methoxy-3-methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14560243.png)
